![molecular formula C19H12F3N3S B2615510 (E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477298-78-5](/img/structure/B2615510.png)
(E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C19H12F3N3S and its molecular weight is 371.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a member of the thiazole derivatives, which have garnered attention due to their diverse biological activities. This article examines the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and nucleophilic substitution processes. The trifluoromethyl group in the phenyl moiety enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds with electron-withdrawing groups like trifluoromethyl have shown enhanced activity against various bacterial strains, including MRSA and other antibiotic-resistant pathogens. For instance, a study demonstrated that similar compounds effectively inhibited biofilm formation and growth of Gram-positive bacteria, suggesting a potential application for treating resistant infections .
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antimicrobial | < 10 µM |
Trifluoromethyl-substituted derivatives | Antibacterial | 0.5 - 5 µM |
Antimalarial Activity
Thiazole derivatives have also been evaluated for their antimalarial properties. A systematic study revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups showed high potency and low cytotoxicity in HepG2 cell lines .
Anti-inflammatory Potential
The anti-inflammatory effects of thiazole derivatives have been investigated, with some studies indicating that specific substitutions on the phenyl ring can enhance or diminish this activity. Compounds that increase NF-κB activity have been linked to pro-inflammatory effects, while others show potential as anti-inflammatory agents .
Case Studies
- Antimicrobial Efficacy : A study involving a series of thiazole derivatives highlighted the effectiveness of this compound against MRSA strains. The compound demonstrated an MIC lower than traditional antibiotics like vancomycin, showcasing its potential as a novel therapeutic agent.
- Antimalarial Research : A compound structurally similar to our target was tested against Plasmodium falciparum and exhibited significant potency with minimal cytotoxic effects on human liver cells. The structural modifications were crucial for enhancing its bioactivity.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that thiazole derivatives, including (E)-2-(4-phenylthiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile, exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making these compounds effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Compound | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antimicrobial | < 10 µM |
Trifluoromethyl-substituted derivatives | Antibacterial | 0.5 - 5 µM |
A study demonstrated that this compound effectively inhibited biofilm formation and growth of Gram-positive bacteria, suggesting its potential application in treating resistant infections .
Antimalarial Activity
Thiazole derivatives have also been evaluated for their antimalarial properties. A systematic study revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly influenced their in vitro activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups displayed high potency and low cytotoxicity in HepG2 cell lines .
Anti-inflammatory Potential
The anti-inflammatory effects of thiazole derivatives have been investigated, with some studies indicating that specific substitutions on the phenyl ring can enhance or diminish this activity. Compounds that increase NF-κB activity have been linked to pro-inflammatory effects, while others show potential as anti-inflammatory agents .
Case Studies
Antimicrobial Efficacy : A study involving a series of thiazole derivatives highlighted the effectiveness of this compound against MRSA strains. The compound demonstrated an MIC lower than traditional antibiotics like vancomycin, showcasing its potential as a novel therapeutic agent.
Antimalarial Research : A structurally similar compound was tested against Plasmodium falciparum and exhibited significant potency with minimal cytotoxic effects on human liver cells. Structural modifications were crucial for enhancing its bioactivity .
Propriétés
IUPAC Name |
(E)-2-(4-phenyl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3S/c20-19(21,22)15-8-4-5-9-16(15)24-11-14(10-23)18-25-17(12-26-18)13-6-2-1-3-7-13/h1-9,11-12,24H/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNLYZOPHMXKQZ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.